2-Hexen-4-ol

Descripción general

Descripción

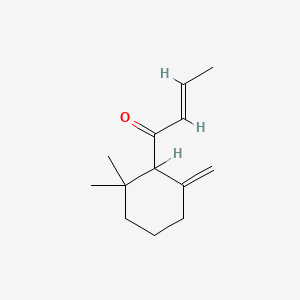

2-Hexen-4-ol is a chemical compound with the molecular formula C6H12O . It is also known by other names such as (4E)-4-Hexen-3-ol and Allyl alcohol, 1-ethyl-3-methyl .

Synthesis Analysis

A study reported the preparation of mono- and bi-metallic heterogeneous catalysts with low Pd and Cu contents on alumina for the catalyzed selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol .Molecular Structure Analysis

The molecular structure of 2-Hexen-4-ol consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The average mass is 100.159 Da and the monoisotopic mass is 100.088814 Da .Chemical Reactions Analysis

An absolute kinetic study reported the reactions of O3 with a series of C6 hexenols, including (Z)-2-hexen-1-ol, (Z)-3-hexen-1-ol, (Z)-4-hexen-1-ol, (E)-2-hexen-1-ol, (E)-3-hexen-1-ol, and (E)-4-hexen-1-ol .Physical And Chemical Properties Analysis

2-Hexen-4-ol has a density of 0.8±0.1 g/cm3, a boiling point of 139.3±8.0 °C at 760 mmHg, and a vapour pressure of 2.7±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 43.9±6.0 kJ/mol and a flash point of 40.7±5.5 °C .Aplicaciones Científicas De Investigación

Food Preservation

- Scientific Field: Food Science

- Application Summary: 2-Hexen-4-ol, also known as Trans-2-hexenal (HXAL), is used in antifungal packaging to extend the shelf life of strawberries . It’s a natural compound found in strawberries .

- Methods of Application: HXAL is incorporated into modified atmosphere packaging (MAP) systems. Zero, 100, and 250 µL of HXAL are included in cellulosic pads and are covered with a polyamide coating to control its release. The pads are placed on the bottom of plastic trays; an amount of 250 g of strawberries is added, flow packed in micro-perforated PP bags, and stored at 4 °C for 14 days .

- Results: Mold growth was fully inhibited in active packaging although the strawberries were softer and darker than those in the control packages .

Atmospheric Chemistry

- Scientific Field: Atmospheric Chemistry

- Application Summary: 2-Hexen-4-ol is involved in gas phase reactions with ozone .

- Methods of Application: An absolute kinetic study is reported for the reactions of O3 with a series of C6 hexenols, including 2-Hexen-4-ol .

- Results: The rate constants were measured and the reactivity of hexenols with O3 shows a strong dependence on their chemical structure .

Hydrogenation of 2-Hexyn-1-ol

- Scientific Field: Organic Chemistry

- Application Summary: 2-Hexen-4-ol is used in the hydrogenation of 2-Hexyn-1-ol. This process involves the reduction of a triple bond to a double bond .

- Methods of Application: A new one-pot green technique is used to prepare polysaccharide-based Pd and PdAg nanocatalysts. Catalysts were obtained using a sequentially supporting natural polymer (2-hydroxyethyl cellulose (HEC), chitosan (Chit), pectin (Pec)) and metals on zinc oxide .

- Results: The synthesized catalysts were tested using liquid-phase hydrogenation of 2-hexyn-1-ol under mild conditions (0.1 MPa, 40 °C). Close conversion values of 2-hexyn1-ol were obtained for all the developed catalysts. The selectivity for cis-hexen-1-ol of the polysaccharide-based PdAg nanocatalysts varied as follows: PdAg-HEC/ZnO > PdAg-Pec/ZnO > PdAg-Chit/ZnO .

Gas Phase Reactions with Ozone

- Scientific Field: Atmospheric Chemistry

- Application Summary: 2-Hexen-4-ol is involved in gas phase reactions with ozone .

- Methods of Application: An absolute kinetic study is reported for the reactions of O3 with a series of C6 hexenols, including 2-Hexen-4-ol .

- Results: The rate constants were measured and the reactivity of hexenols with O3 shows a strong dependence on their chemical structure .

Hydrogenation of 3-Hexyn-1-ol

- Scientific Field: Organic Chemistry

- Application Summary: 2-Hexen-4-ol is used in the hydrogenation of 3-Hexyn-1-ol. This process involves the reduction of a triple bond to a double bond .

- Methods of Application: Non-supported Pd agglomerates were synthesized through the microemulsion synthesis route and used at nalkynol/APd ratios between 0.08 and 21 mol/m2 for the catalytic conversion of 3-hexyn-1-ol for 20 h .

- Results: The selectivity of the cis-hexenol product increased by reducing the quantity of Pd catalytic sites (increasing the nalkynol/APd ratio) without introducing any modifier or doping agent to poison the nonselective sites .

Safety And Hazards

The safety data sheet for 2-Hexen-4-ol indicates that it is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

Propiedades

IUPAC Name |

(E)-hex-4-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,5-7H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUXUOPPQQMMIL-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexen-4-ol | |

CAS RN |

4798-58-7 | |

| Record name | Hex-4-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-4-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hex-4-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid](/img/structure/B1623795.png)